Calcium tartrate is primarily studied in the context of winemaking due to its tendency to precipitate out of solution, forming undesirable crystals in the final product. [, , , , , , ] Research focuses on understanding and controlling its precipitation to improve wine stability. [, , , , , , , , , , , ]
Calcium tartrate can be sourced naturally from the fermentation of grape juice, where it precipitates out during the winemaking process. It can also be synthesized through various chemical methods involving tartaric acid and calcium salts.
Calcium tartrate is classified as an organic salt and is categorized under carboxylic acid derivatives. It is known for its low solubility in water, which influences its behavior in various applications.
Calcium tartrate can be synthesized using several methods:
The synthesis often requires precise control of pH (typically around 4.75 to 8) and temperature to ensure complete precipitation and high purity of the product . The use of recycled filtrates from previous reactions can also improve efficiency and yield .
Calcium tartrate has a complex molecular structure characterized by its two carboxylate groups derived from tartaric acid. The arrangement allows for the formation of stable crystalline structures.
Calcium tartrate can undergo various chemical reactions, including:
The precipitation reaction can be influenced by factors such as concentration of reactants, temperature, and pH levels, which dictate the kinetics and thermodynamics of the process .
The mechanism by which calcium tartrate forms involves several steps:
The solubility product constant (Ksp) plays a crucial role in determining the conditions under which precipitation occurs. The saturation level must be calculated to predict crystallization accurately .
Relevant analyses indicate that the stability of calcium tartrate is influenced by environmental factors such as temperature and pH .
Calcium tartrate has various scientific uses:
Research continues into optimizing its synthesis for enhanced applications across different fields, particularly in nanotechnology and materials science .
Calcium tartrate tetrahydrate (CaC₄H₄O₆·4H₂O) crystallizes in a centrosymmetric structure with distinct unit cell parameters. The compound typically forms prismatic or pyramidal crystals when grown via gel diffusion methods, with morphology influenced by supersaturation levels during crystallization. Doping with ions like barium significantly alters crystal habit, reducing the aspect ratio (length-to-width) from 2.0 in pure crystals to 1.5 in barium-doped variants [9]. This modification occurs due to selective adsorption of dopant ions on specific crystal faces, altering growth kinetics. X-ray diffraction analyses confirm that pure calcium tartrate tetrahydrate exhibits rhombic (d or l enantiomers) or triclinic (dl racemate) symmetry, with the tetrahydrate form having a density of 1.817 g/cm³ [4] [9]. Crystal growth in gel media suppresses nucleation centers, yielding crystals with minimal defects suitable for optical applications [9].
Table 1: Crystallographic Parameters of Calcium Tartrate Forms
Property | Tetrahydrate | Anhydrous | Barium-Doped |
---|---|---|---|
Crystal System | Rhombic/Triclinic | - | Rhombic |
Density (g/cm³) | 1.817 | - | 1.92 |
Decomposition Temperature | 160°C | 650°C | 160°C |
Aspect Ratio | 2.0 | - | 1.5 |
Hydration Water (%) | 27.9 | 0 | 27.9 |
Calcium tartrate exhibits markedly low solubility in aqueous and organic solvents, governed by temperature-dependent equilibrium:$$ \text{CaC}4\text{H}4\text{O}6 \rightleftharpoons \text{Ca}^{2+} + \text{C}4\text{H}4\text{O}6^{2-} $$In water at 20°C, solubility is 0.525 g/L (0.037 g/100 mL), rising to 2.0 g/L at 85°C due to endothermic dissolution [3] [4]. Ethanol further suppresses solubility, with values of 0.15 g/L in 95% ethanol and negligible solubility (0.01 g/L) in diethyl ether [3] [6]. This poor solubility drives crystalline precipitation in wine, where decreasing temperatures promote cluster formation. Solubility follows a positive temperature coefficient, as shown:
Table 2: Solubility of Calcium Tartrate Under Variable Conditions
Solvent | Temperature (°C) | Solubility (g/L) | Notes |
---|---|---|---|
Water | 0 | 0.37 | - |
Water | 20 | 0.525 | Oenological standard |
Water | 85 | 2.0 | - |
Ethanol (95%) | 20 | 0.15 | Sparingly soluble |
Diethyl Ether | 20 | 0.01 | Slightly soluble |
1M Hydrochloric Acid | 20 | High | Complete dissolution |
As a salt of tartaric acid, calcium tartrate contains two asymmetric carbon atoms, enabling three stereochemical forms:
Biologically derived calcium tartrate (e.g., from grape processing) predominantly exists as the levorotatory (–) isomer [4] [6]. The chiral configuration critically influences optical activity, with saturated solutions in 1M hydrochloric acid exhibiting measurable rotatory power used for purity assessment [3]. pH variations alter rotatory metrics due to protonation-dependent shifts in molecular conformation. The OIV International Oenological CODEX mandates rotatory power tests for commercial calcium tartrate, confirming its L-(+)-tartaric acid origin [3]. Racemic mixtures (dl forms) may crystallize in triclinic systems, whereas enantiopure forms adopt rhombic symmetry [4].
Thermodynamic stability is governed by ionic dissociation and solubility equilibria:$$ K{SP} = [\text{Ca}^{2+}] \cdot [\text{T}^{2-}] \cdot \gamma{\text{Ca}^{2+}} \cdot \gamma_{\text{T}^{2-}} $$where ( \gamma ) denotes ion activity coefficients calculable via Debye-Hückel theory. Key influences include:
The metastable zone for supersaturation is wide, with spontaneous nucleation taking months to years—explaining unpredictable precipitation in wines. Seed crystals bypass nucleation barriers, making surface integration rate-limiting [8] [10].
Table 3: Factors Affecting Calcium Tartrate Thermodynamics
Factor | Effect on Stability | Mechanism |
---|---|---|
pH Increase (3→4) | Reduces stability by 5x | Higher [T²⁻] availability |
Ethanol (10%→15%) | Decreases induction time by 30% | Reduced solubility product |
Ca²⁺ >80 mg/L | High instability risk (white wines) | Supersaturation |
Protective Colloids | Increases stability | Nucleation inhibition via complexation |
Temperature drop | Negligible stability effect | Low temperature dependence of Ksp |
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